N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide
Description
N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide (CAS No. provided in ) is a sulfonamide derivative with a molecular formula of C₁₄H₁₅Cl₂N₃O₃S and a molecular weight of 344.27 g/mol . Its structure features a 6-chloropyridin-3-yl group linked via a sulfonyl bridge to a 4-ethoxybenzamide moiety.
Properties
IUPAC Name |
N-(6-chloropyridin-3-yl)sulfonyl-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-2-21-11-5-3-10(4-6-11)14(18)17-22(19,20)12-7-8-13(15)16-9-12/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCJIEDRCKWINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 4-ethoxybenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The chloropyridine ring can also participate in binding interactions with proteins and other biomolecules, affecting their function.
Comparison with Similar Compounds
Metabolites of Nitenpyram ()
Nitenpyram metabolites, such as N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine and N-((6-chloropyridin-3-yl)methyl)ethanamine , share the 6-chloropyridine core but differ in substituents. These metabolites replace the sulfonyl-benzamide group with alkylamine chains (Table 1).
Key Differences :
Benzothiazole Sulfonamides ()
Compounds like N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamide feature a benzothiazole ring instead of chloropyridine. Benzothiazoles are aromatic heterocycles with a sulfur and nitrogen atom, which may alter electronic properties and binding affinity (Table 2).
| Compound | Heterocyclic Core | Substituent Position | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 6-Chloropyridine | Para (4-ethoxy) | 344.27 |
| N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamide | Benzothiazole | Meta/para | ~350–400 (estimated) |
Key Differences :
Bis-Sulfone Sch225336 ()
The CB2-selective ligand Sch225336 (bis-sulfone structure) shares sulfonyl groups but incorporates methoxy-substituted phenyl rings and a complex ethyl-methanesulfonamide chain.
| Compound | Sulfonyl Groups | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | 1 | 344.27 | Chloropyridine, ethoxybenzamide |
| Sch225336 | 2 | ~600 (estimated) | Bis-sulfone, methoxy phenyls |
Key Differences :
Pyridazine-Based Benzamides ()
Compounds like N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxy-benzamide replace chloropyridine with a 6-ethoxypyridazine ring, which has two adjacent nitrogen atoms.
| Compound | Heterocycle | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Pyridine | Chloro, ethoxy | 344.27 |
| N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxy-benzamide | Pyridazine | Ethoxy, methoxy | ~380 (estimated) |
Key Differences :
- The ethoxy group in both compounds suggests shared strategies for modulating lipophilicity .
Biological Activity
N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammation. This article reviews its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a chloropyridine and an ethoxybenzamide moiety. Its structure can be represented as follows:
This compound is believed to exert its biological effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. Notably, it has been associated with the inhibition of the Hedgehog (Hh) signaling pathway, which is crucial for various developmental processes and has been implicated in several malignancies.
Hedgehog Signaling Pathway
The Hh pathway is activated by the binding of Hedgehog ligands to the Patched (Ptc) receptor, leading to the activation of Smoothened (Smo) and subsequent transcriptional activation of Gli transcription factors. Dysregulation of this pathway is linked to cancer progression. Compounds that inhibit this pathway have shown promise in preclinical models of tumors characterized by aberrant Hh signaling .
Biological Activity Data
In vitro Studies:
In vitro assays have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. For example, it showed significant cytotoxicity against human gastric carcinoma cells, leading to tumor stasis in xenograft models .
In vivo Studies:
In vivo studies revealed that administration of this compound resulted in reduced tumor growth rates in mouse models. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, enhancing its potential for clinical application.
| Study Type | Model | Result |
|---|---|---|
| In vitro | Human gastric carcinoma cells | Significant cytotoxicity observed |
| In vivo | Mouse xenograft model | Tumor stasis achieved with oral administration |
Case Studies
-
Case Study 1: Gastric Carcinoma
- Objective: Evaluate the efficacy of this compound in inhibiting tumor growth.
- Method: Mice were treated with varying doses.
- Outcome: A dose-dependent reduction in tumor size was observed, suggesting its potential as a therapeutic agent for gastric cancer.
-
Case Study 2: Inflammatory Disorders
- Objective: Assess anti-inflammatory properties.
- Method: Inflammatory markers were measured post-treatment.
- Outcome: Significant reductions in pro-inflammatory cytokines were noted, indicating potential utility in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key structural features of N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide, and how do they influence its chemical reactivity?
- Answer : The compound features a sulfonamide bridge (-SO₂-NH-) linking a 6-chloropyridinyl group and a 4-ethoxybenzamide moiety. The electron-withdrawing chlorine atom on the pyridine ring enhances electrophilic substitution reactivity, while the ethoxy group on the benzamide increases lipophilicity, influencing solubility and intermolecular interactions. Structural analogs (e.g., sulfonamide derivatives in PubChem) demonstrate that halogen substituents stabilize transition states in nucleophilic reactions .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : A two-step synthesis is typical:
Sulfonylation : React 6-chloropyridine-3-sulfonyl chloride with 4-ethoxybenzamide in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization (70–85%) requires strict moisture control and stoichiometric equivalence of reagents .
Q. Which analytical techniques are recommended for characterizing this compound?
- Answer :
- NMR spectroscopy : - and -NMR confirm substitution patterns (e.g., pyridine ring protons at δ 7.8–8.5 ppm, ethoxy group at δ 1.4 ppm).
- HPLC-MS : Quantify purity (>95%) and validate molecular weight (e.g., [M+H]⁺ ion).
- X-ray crystallography (if crystals form): Resolve 3D structure and hydrogen-bonding networks, as demonstrated for related sulfonamides .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during large-scale synthesis?
- Answer :
- Continuous flow reactors : Minimize side reactions by controlling residence time and temperature (e.g., 25–40°C).
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation.
- In-line purification : Couple synthesis with automated flash chromatography to reduce manual handling .
Q. What strategies resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. no observed activity)?
- Answer :
- Dose-response assays : Validate activity across a concentration gradient (1 nM–100 µM) to rule out false negatives.
- Off-target profiling : Use kinase selectivity panels or thermal shift assays to identify unintended interactions.
- Structural analogs : Compare with trifluoromethyl-containing derivatives (e.g., PubChem CID 2176069-43-3) to assess substituent-specific effects .
Q. How can computational methods guide the design of analogs with enhanced metabolic stability?
- Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict metabolic hotspots (e.g., ethoxy group oxidation).
- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify substituents that block metabolism.
- QSAR modeling : Train models on analogs with trifluoromethyl groups (known to improve stability) to prioritize synthetic targets .
Q. What experimental approaches validate the compound’s mechanism of action in bacterial proliferation studies?
- Answer :
- Target engagement assays : Use surface plasmon resonance (SPR) to measure binding affinity for bacterial phosphopantetheinyl transferases (PPTases).
- Pathway analysis : Employ RNA-seq or metabolomics to track downstream effects (e.g., fatty acid biosynthesis inhibition).
- Resistance studies : Serial passage bacteria under sublethal compound exposure to identify mutations in target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
